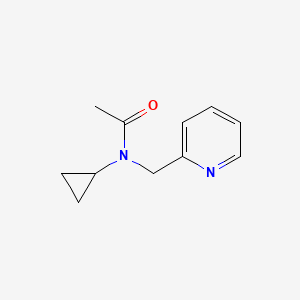
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a cyclic amine that contains a piperazine ring and a cyclopropyl group. It is a white crystalline powder that is soluble in water and organic solvents. CPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of other ligands. This results in the inhibition of the receptor's function, leading to a decrease in calcium influx and subsequent neurotransmitter release. This mechanism of action has been implicated in the potential therapeutic effects of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone.
Biochemical and Physiological Effects:
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of this receptor in isolation, without the confounding effects of other neurotransmitter systems. However, Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several areas of future research that could be pursued with Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone. One area of interest is the development of more selective NMDA receptor antagonists, which could have therapeutic applications in a variety of neurological disorders. Another area of research involves the use of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a tool to study the role of the NMDA receptor in addiction and substance abuse. Finally, further studies could be conducted to explore the anti-inflammatory effects of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 4-propan-2-ylpiperazine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-propan-2-ylpiperazine with cyclopropyl isocyanate. Both methods result in the formation of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a white crystalline powder.
Applications De Recherche Scientifique
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research involves the use of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in learning and memory, and Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to selectively block this receptor.
Propriétés
IUPAC Name |
cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)12-5-7-13(8-6-12)11(14)10-3-4-10/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKNVRLIOOPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)

![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)


![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)

![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)